molecular formula C18H16N4O2 B2475439 (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-26-4

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2475439
CAS No.: 305355-26-4
M. Wt: 320.352
InChI Key: CLZKPOGOSIHMNW-XDHOZWIPSA-N
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Description

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide range of biological activities, offering significant therapeutic potential in the treatment of various diseases. These compounds have been explored for their anticancer , anti-inflammatory , antimicrobial , and analgesic activities, among others. The structural versatility of pyrazoles allows for the synthesis of molecules with targeted pharmacological properties.

Anticancer Activities

Research on pyrazole compounds has identified their efficacy in inducing apoptosis in cancer cells, inhibiting cell proliferation, and interfering with metastatic processes. Pyrazole derivatives show promise in the development of anticancer drugs due to their ability to modulate multiple signaling pathways involved in tumor growth and survival. For instance, certain pyrazole compounds have been found to exhibit high tumor specificity with minimal toxicity to normal cells, underscoring their potential as safer anticancer agents (Sugita et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting ester is then reacted with hydrazine hydrate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Finally, the carbohydrazide is reacted with benzaldehyde to form (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with hydrazine hydrate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Step 3: Reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde to form (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide." ] }

CAS No.

305355-26-4

Molecular Formula

C18H16N4O2

Molecular Weight

320.352

IUPAC Name

N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

CLZKPOGOSIHMNW-XDHOZWIPSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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